molecular formula C6H2F4O B1216870 2,3,5,6-Tetrafluorophenol CAS No. 769-39-1

2,3,5,6-Tetrafluorophenol

Cat. No.: B1216870
CAS No.: 769-39-1
M. Wt: 166.07 g/mol
InChI Key: PBYIIRLNRCVTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluorophenol is an organic compound with the molecular formula C6H2F4O. It is a derivative of phenol where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3,5,6-tetrafluorophenol involves the reaction between 1,2,4,5-tetrafluorobenzene and an organic lithium agent in an inert solvent at low temperature to form an aryl lithium intermediate. This intermediate then reacts with boric acid ester to produce 2,3,5,6-tetrafluorobenzeneboronic acid, which is subsequently treated with hydrogen peroxide in an acidic aqueous system to yield this compound .

Industrial Production Methods: Another method involves using 2,3,4,5,6-pentafluorobenzoic acid as a raw material. This compound reacts with an inorganic base and a phase transfer catalyst in water to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Hydrogen peroxide is often used as an oxidizing agent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols .

Scientific Research Applications

2,3,5,6-Tetrafluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its reactivity and ability to form stable complexes with these targets. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated phenols. Its high degree of fluorination makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability .

Properties

IUPAC Name

2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227695
Record name 2,3,5,6-Tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-39-1
Record name 2,3,5,6-Tetrafluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 769-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrafluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-TETRAFLUOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNA118I5TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluorophenol
Reactant of Route 2
2,3,5,6-Tetrafluorophenol
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrafluorophenol
Reactant of Route 4
2,3,5,6-Tetrafluorophenol
Reactant of Route 5
2,3,5,6-Tetrafluorophenol
Reactant of Route 6
2,3,5,6-Tetrafluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.